molecular formula C24H19N5O3S B11664233 4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B11664233
M. Wt: 457.5 g/mol
InChI Key: NEIXPMLTFKDTRB-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a triazole ring, a benzoic acid moiety, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 can produce alcohols or amines.

Scientific Research Applications

4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with various molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole ring and the benzoic acid moiety allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

4-[(E)-[[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H19N5O3S/c30-21(26-25-15-17-11-13-19(14-12-17)23(31)32)16-33-24-28-27-22(18-7-3-1-4-8-18)29(24)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,30)(H,31,32)/b25-15+

InChI Key

NEIXPMLTFKDTRB-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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